molecular formula C6H10O2S B3190836 2-(Methylthio)ethyl acrylate CAS No. 4836-09-3

2-(Methylthio)ethyl acrylate

Cat. No.: B3190836
CAS No.: 4836-09-3
M. Wt: 146.21 g/mol
InChI Key: KAGWLGUCGNNPFW-UHFFFAOYSA-N
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Description

Overview of Thioether-Containing Monomers in Polymer Science and Organic Synthesis

Thioether-containing monomers are a class of organic compounds that possess a sulfur atom bonded to two alkyl or aryl groups. This functional group imparts unique properties to the resulting polymers. In polymer science, thioether-containing polymers are recognized for their potential in a variety of applications. The thioether linkage can be readily oxidized to form sulfoxides and sulfones, a transformation that dramatically alters the polarity and hydrophilicity of the polymer. nih.govrsc.org This redox-responsiveness is a key feature, enabling the design of "smart" materials that can respond to specific environmental stimuli, such as the presence of reactive oxygen species (ROS). nih.govrsc.org This has led to their exploration in fields like drug delivery, where a polymer carrier can be designed to release its payload in the oxidative environment of a tumor. nih.gov

Furthermore, the presence of sulfur atoms can enhance the refractive index of polymers and their adhesion to metal surfaces. acs.org In organic synthesis, thioether-containing molecules serve as important intermediates and building blocks for more complex structures. tandfonline.comontosight.ai The development of "click chemistry" reactions, such as thiol-ene and thiol-yne couplings, has further expanded the utility of thioether-containing monomers, allowing for the efficient and highly selective synthesis of a diverse range of polymeric architectures, including linear polymers, hyperbranched polymers, and crosslinked networks. tandfonline.com

Historical Trajectories and Evolution of Research on Acrylate (B77674) Monomers

The history of acrylate monomers dates back to the mid-19th century with the synthesis of acrylic acid and methacrylic acid. britannica.com However, it was not until the early 20th century that the potential of their polymeric derivatives was fully realized. britannica.com German chemist Otto Röhm's doctoral research in 1901 on acrylic ester polymers laid the groundwork for their commercialization. britannica.com By the 1930s, polyacrylate resins were being produced on a commercial scale and found use as key components in acrylic paints. britannica.comnih.gov

The 1950s saw a surge in reports of occupational allergic contact dermatitis associated with acrylate monomers, highlighting the need for careful handling and safety protocols. nih.gov Research and development in the latter half of the 20th century and into the 21st century has focused on expanding the range of acrylate monomers with diverse functional groups to create polymers with specific properties. researchgate.net This has led to the development of a vast array of specialty acrylates used in applications ranging from adhesives and coatings to biomedical devices and dental materials. nih.govtijer.org The ongoing evolution of polymerization techniques, such as controlled radical polymerization, has provided chemists with unprecedented control over the architecture and properties of polyacrylates, further solidifying their importance in modern materials science. researchgate.net

Unique Attributes of the Methylthio Functional Group in Acrylate Architectures

The incorporation of a methylthio (–SCH₃) functional group into an acrylate monomer, as seen in 2-(Methylthio)ethyl acrylate, bestows a unique set of properties upon the resulting polymer. The thioether group is known to be susceptible to oxidation, a characteristic that can be harnessed to create stimuli-responsive materials. nih.govacs.org For instance, polymers containing this group can undergo a change from a hydrophobic to a more hydrophilic state upon oxidation of the thioether to a sulfoxide (B87167) or sulfone. nih.gov This transition can be triggered by the presence of oxidizing agents, including biologically relevant reactive oxygen species. nih.gov

Furthermore, the methylthio group can influence the polymer's physical properties. For example, thioether-containing polymers have been investigated for their potential in cryopreservation, inspired by the properties of dimethyl sulfoxide (DMSO), a common cryoprotectant. acs.orgnih.gov The presence of the sulfur atom can also impact the optical properties of the material. Research has also explored the use of the thioether as a site for further chemical modification, allowing for the introduction of other functional groups after polymerization. escholarship.org

Scope and Research Questions Addressing the Chemical Compound's Academic Relevance

The academic relevance of this compound stems from its potential as a building block for functional polymers with tunable properties. Key research questions surrounding this compound include:

How can the synthesis of this compound be optimized for high purity and yield?

What are the precise kinetics and mechanisms of its polymerization under various conditions, including different types of controlled radical polymerization?

How does the presence of the methylthio group affect the thermoresponsive behavior of its polymers and copolymers? rsc.orgresearchgate.netrsc.org

To what extent can the redox-responsive nature of the thioether be controlled and utilized for applications such as targeted drug delivery or self-healing materials? chinesechemsoc.org

What are the structure-property relationships in copolymers of this compound with other monomers, and how can these be tailored for specific applications? researchgate.netnih.gov

Investigating these questions will further elucidate the potential of this compound in the development of advanced materials for a variety of fields, including biomedicine, coatings, and smart materials. cmu.edu

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-methylsulfanylethyl prop-2-enoate nih.gov
Molecular Formula C₆H₁₀O₂S nih.gov
Molecular Weight 146.21 g/mol nih.gov
CAS Number 4836-09-3 nih.gov
Density 1.043 g/cm³ chemsrc.com

Synthesis and Polymerization

The synthesis of this compound can be achieved through several routes. One common method involves the esterification of 2-(methylthio)ethanol (B31312) with acryloyl chloride. uq.edu.au Another approach is an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) catalyzed esterification. nih.gov

The polymerization of this compound can be carried out using various techniques. Reversible addition-fragmentation chain-transfer (RAFT) polymerization and atom transfer radical polymerization (ATRP) are controlled radical polymerization methods that have been successfully employed to synthesize well-defined polymers of this compound, known as poly(this compound) or PMTEA. acs.orgnih.gov These techniques allow for precise control over the molecular weight and architecture of the resulting polymers.

For instance, ARGET (Activators Re-generated by Electron Transfer) ATRP has been used to polymerize this compound, although challenges such as reaction kinetics and broad molecular weight distributions have been noted. arunrshrivats.com The monomer has also been copolymerized with other monomers, such as acrylic acid, to create functional copolymers with tailored properties. researchgate.net

The resulting poly(this compound) can be further modified. A key transformation is the oxidation of the thioether side chains to sulfoxides, yielding poly(2-(methylsulfinyl)ethyl acrylate) (PMSEA). acs.orgnih.gov This post-polymerization modification is significant as it dramatically changes the polymer's properties, making it more hydrophilic and introducing biocompatible characteristics reminiscent of dimethyl sulfoxide (DMSO). researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4836-09-3

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

2-methylsulfanylethyl prop-2-enoate

InChI

InChI=1S/C6H10O2S/c1-3-6(7)8-4-5-9-2/h3H,1,4-5H2,2H3

InChI Key

KAGWLGUCGNNPFW-UHFFFAOYSA-N

SMILES

CSCCOC(=O)C=C

Canonical SMILES

CSCCOC(=O)C=C

Other CAS No.

4836-09-3

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Methylthio Ethyl Acrylate

Established Synthetic Pathways for Thioether Acrylates

The primary methods for synthesizing thioether acrylates, including 2-(methylthio)ethyl acrylate (B77674), involve esterification reactions and Thiol-Michael additions. Each approach offers distinct advantages and is selected based on factors such as precursor availability, desired purity, and reaction scalability.

Esterification Reactions and Catalytic Systems (e.g., acid catalysis, transesterification)

Esterification is a fundamental and widely employed method for producing acrylates. This process typically involves the reaction of acrylic acid or its derivatives with an alcohol in the presence of a catalyst.

Acid-Catalyzed Esterification: The direct esterification of 2-(methylthio)ethanol (B31312) with acrylic acid, catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid, is a conventional route. toagoseiamerica.com The reaction is driven by the removal of water to shift the equilibrium towards the product, 2-(methylthio)ethyl acrylate. While effective, this method can be hampered by side reactions and the need to neutralize and remove the strong acid catalyst from the final product. toagoseiamerica.com The kinetics of such esterification reactions are influenced by temperature and the molar ratio of reactants. researchgate.net For instance, studies on the esterification of acrylic acid with alcohols have shown the reaction to be endothermic. researchgate.net

Transesterification: An alternative to direct esterification is transesterification, which involves the exchange of the alkyl group of an ester with another alcohol. In the context of this compound synthesis, this could involve reacting a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 2-(methylthio)ethanol. This method can offer advantages such as milder reaction conditions and avoidance of strong acid catalysts, leading to higher purity products with lower viscosity. toagoseiamerica.com Organocatalysts, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have demonstrated high efficiency in catalyzing the transesterification of polyacrylates, suggesting their potential for the synthesis of specific monomers as well. rsc.org Furthermore, new ester exchange methods have been developed that are applicable to the synthesis of multifunctional acrylates, which were previously challenging to produce via conventional esterification. toagoseiamerica.com

Table 1: Comparison of Esterification Methods for Acrylate Synthesis

FeatureAcid-Catalyzed EsterificationTransesterification
Reactants Acrylic Acid + AlcoholAlkyl Acrylate + Alcohol
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)Various, including organocatalysts
Byproduct WaterAlcohol
Advantages Readily available starting materialsMilder conditions, higher purity
Disadvantages Catalyst removal, potential side reactionsMay require specific catalysts

Thiol-Michael Addition Strategies

The Thiol-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, presents another key strategy for synthesizing thioether-containing molecules. This reaction is known for its high efficiency, selectivity, and mild reaction conditions, often proceeding at room temperature. mdpi.com

In the context of synthesizing precursors for thioether acrylates, a thiol can be added to an acrylate. For example, the addition of methanethiol (B179389) to a suitable acrylate precursor would yield a thioether that could then be further modified. The base-catalyzed Thiol-Michael addition is a highly efficient "click" reaction in organic synthesis and polymer chemistry. mdpi.comnih.gov The reaction rate can be influenced by the nature of the reactants and the catalyst used. mdpi.com For instance, the addition rate is generally higher for acrylates compared to acrylamides. mdpi.com

This strategy is particularly valuable for creating polymers with thioether linkages. For example, a polymer scaffold containing multiple thiol groups can react with an acrylate-tethered molecule via Michael addition with high coupling efficiency. nih.gov While not a direct synthesis of this compound itself, the principles of Thiol-Michael addition are fundamental to the broader field of thioether acrylate chemistry and can be applied to the synthesis of related functional monomers and polymers. dntb.gov.ua

Alternative and Emerging Synthetic Approaches (e.g., photoinduced methods)

Research into more efficient and environmentally friendly synthetic methods has led to the exploration of alternative approaches, including those induced by light.

Photoinduced Methods: Photoinduced reactions offer a powerful tool for chemical synthesis, often allowing for reactions to occur under mild conditions and with high spatial and temporal control. rsc.org For instance, photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been investigated for monomers like 2-(methylthio)ethyl methacrylate (B99206) (MTEMA), a close structural relative of this compound. researchgate.net These methods can proceed even in the presence of air, which is a significant advantage for practical applications. researchgate.net Furthermore, polysilanes have been used as photoradical initiators for the polymerization of methacrylates, including 2-(methylthio)ethyl methacrylate, indicating the potential for light-initiated synthesis of related acrylate polymers. researchgate.net

Another emerging area is the use of electroreductive conditions to generate alkyl radicals from thioethers for C-C bond formation. chemrxiv.org While demonstrated for desulfurative transformations, the underlying principles of radical generation from thioethers could potentially be adapted for novel synthetic routes to functionalized acrylates.

Advanced Methodological Considerations in Synthesis

Optimizing the synthesis of this compound extends beyond the choice of a specific reaction pathway. Advanced considerations, including the application of green chemistry principles and a deep understanding of reaction kinetics and mechanisms, are crucial for developing sustainable and efficient manufacturing processes.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The twelve principles of green chemistry provide a framework for achieving more environmentally benign synthesis. acs.org

Key principles relevant to this compound production include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.org This can be achieved by choosing reactions with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions like the Thiol-Michael addition are inherently more atom-economical than substitution or elimination reactions.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.govacs.org The development of efficient and recyclable catalysts for esterification and transesterification is an active area of research.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. nih.gov Research into reactions in water, supercritical carbon dioxide, or solvent-less conditions aligns with this principle. scribd.comopcw.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and environmental impact. nih.gov Photoinduced and some catalytically driven reactions can often be performed under milder conditions. mdpi.comrsc.org

Applying these principles can lead to the development of more sustainable methods for producing this compound, for example, by utilizing renewable feedstocks and minimizing the environmental footprint of the synthesis process.

Reaction Kinetics and Mechanistic Studies in Synthetic Protocols

A thorough understanding of reaction kinetics and mechanisms is essential for optimizing synthetic protocols, improving yields, and ensuring product quality.

Kinetics: Kinetic studies provide valuable data on reaction rates, the influence of reactant concentrations, temperature, and catalysts. For esterification reactions, kinetic models have been developed to describe the process. researchgate.net In Thiol-Michael additions, kinetic analysis has revealed that the reaction rate can be influenced by factors such as the structure of the thiol and the acrylate, as well as the presence of catalysts. rsc.org For example, in some cases, the rate-limiting step has been identified as the decomplexation of the product from the reactants. rsc.org

Mechanistic Studies: Mechanistic investigations elucidate the step-by-step pathway of a reaction. For instance, in palladium-catalyzed reactions involving thioethers, a plausible catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination is often proposed. thieme-connect.dethieme-connect.com Understanding the mechanism can help in designing more efficient catalysts and reaction conditions. For example, mechanistic studies of thioether-directed C-H functionalization suggest that the C-H cleavage process can be the turnover-limiting step. nih.gov Computational studies, such as Density Functional Theory (DFT), are increasingly used to complement experimental work and provide deeper insights into reaction mechanisms and transition states. rsc.org

Purification Techniques and Purity Enhancement Strategies for Monomer Synthesis

The synthesis of this compound yields a crude product that contains not only the desired monomer but also unreacted starting materials, catalysts, and byproducts. The removal of these impurities is critical to obtain a monomer of sufficient purity for polymerization and other applications. High-purity monomers are essential for achieving polymers with desired molecular weights and predictable properties. This section details the common purification techniques and strategies employed to enhance the purity of this compound.

Purification Techniques

Several standard laboratory and industrial techniques can be adapted for the purification of this compound. The choice of method depends on the nature of the impurities, the scale of the synthesis, and the required final purity.

Distillation

Fractionated vacuum distillation is a primary method for purifying acrylates, which often have high boiling points and are susceptible to thermal polymerization. Operating under reduced pressure lowers the boiling point, mitigating the risk of degradation and unwanted polymerization. For instance, in the synthesis of the related compound 2-(methylthio)ethyl glycidyl (B131873) ether from 2-(methylthio)ethanol, the product was purified by fractionated vacuum distillation at a pressure of 0.006 mbar and a boiling point of 60 °C. acs.org Repeated distillations can be performed to achieve higher purity, with yields often in the range of 50–60% after this rigorous purification. acs.org The crude product of acrylic acid synthesis is also commonly purified by distillation, often using a column to separate the desired acid from byproducts and unreacted precursors. orgsyn.org

Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For acrylate purification, silica (B1680970) gel is a common stationary phase. The oxidized derivative of this compound, 2-(methylsulfinyl)ethyl acrylate, has been successfully purified using silica gel column chromatography with a mixture of methanol (B129727) and n-hexane as the eluent. uq.edu.au However, caution is advised when using chromatography for certain related compounds. For example, it is recommended to avoid column chromatography on silica and aluminum oxide for 2-(methylthio)ethyl glycidyl ether due to the potential for catalyzed ring-opening of the epoxide by the thioether group. acs.org While this compound does not possess an epoxide ring, the reactivity of the thioether and the acrylate group with acidic or basic stationary phases must be considered.

Extraction and Washing

Liquid-liquid extraction and washing are effective methods for removing water-soluble impurities, catalysts, and unreacted starting materials. For example, in the synthesis of 2-ethylhexyl acrylate, the crude reaction mixture is washed with water to separate the organic phase containing the product from the aqueous phase containing impurities. google.com Similarly, after the synthesis of ethyl 2-acetyl-3,3-bis(methylthio)acrylate, the reaction mixture is poured into ice water and extracted with a solvent like dichloromethane. The organic extract is then washed with water before being dried and concentrated. prepchem.com This general approach can be applied to the purification of this compound to remove hydrophilic impurities.

Purity Enhancement Strategies

Beyond standard purification techniques, specific strategies are employed to prevent changes in the monomer during purification and storage and to remove challenging impurities.

Inhibition of Premature Polymerization

A major challenge in handling and purifying acrylate monomers is their tendency to undergo spontaneous polymerization, which can be initiated by heat, light, or the presence of radicals. To prevent this, polymerization inhibitors are added to the monomer, especially during distillation and storage. google.com

Commonly used inhibitors for acrylates include:

Phenothiazine : Used as a polymerization inhibitor during the esterification synthesis of 2-ethylhexyl acrylate. google.com

Hydroquinone : Added before the distillation of acrylic acid to prevent polymerization. orgsyn.org

Quinone and Enol Derivatives : Mixtures of quinones and their enol derivatives can be used to inhibit polymerization during the distillation of acrylates and methacrylates. google.com

The selection and concentration of the inhibitor are critical. It must be effective under the purification conditions (e.g., high temperature of distillation) but should not interfere with subsequent intended polymerization reactions.

Removal of Reaction Precursors and Byproducts

The purity of this compound is also enhanced by targeting the removal of specific impurities originating from its synthesis. The monomer is typically synthesized from 2-(methylthio)ethanol and an acrylic acid derivative. acs.org Therefore, unreacted 2-(methylthio)ethanol and acrylic acid are common impurities. Distillation is often effective at separating these precursors from the higher-boiling point product.

Byproducts from side reactions can also be present. For instance, in the production of light acrylates like methyl acrylate, byproducts such as methyl methoxypropionate can form. google.com Specialized purification processes, such as azeotropic distillation with a sidestream drawoff, may be required to remove such byproducts whose boiling points are close to that of the main product. google.com

Summary Table of Purification Techniques

TechniqueDescriptionApplicability & ConditionsReference
Fractionated Vacuum DistillationSeparation based on boiling point differences under reduced pressure to prevent thermal degradation and polymerization.Highly effective for acrylates. A related compound was distilled at 0.006 mbar and 60 °C. Repeated cycles enhance purity. acs.org acs.org
Silica Gel Column ChromatographySeparation based on polarity. The compound mixture is passed through a column containing silica gel.Used for the oxidized derivative with a methanol/n-hexane eluent. uq.edu.au Caution is needed due to potential reactivity of the monomer with the stationary phase. acs.org acs.orguq.edu.au
Extraction and WashingRemoval of water-soluble impurities by partitioning the crude product between an organic solvent and water.Effective for removing catalysts, unreacted acids, and other hydrophilic impurities. google.comprepchem.com google.comprepchem.com

Mechanistic Investigations of 2 Methylthio Ethyl Acrylate Reactivity and Transformation Pathways

Electron Density Distribution and Frontier Molecular Orbital Analysis

Theoretical calculations, such as those performed using density functional theory (DFT), offer deep insights into the electronic structure and reactivity of molecules like 2-(methylthio)ethyl acrylate (B77674). d-nb.info Analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MESP) surface are key to understanding its chemical behavior.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting a molecule's reactivity. google.com A small HOMO-LUMO gap suggests that a molecule is more polarizable, more reactive, and considered "soft". d-nb.infonih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. google.comnih.gov

For molecules containing thioether and acrylate groups, the HOMO is often localized on the electron-rich sulfur atom, while the LUMO is typically distributed over the electron-deficient acrylate C=C double bond. google.com This distribution indicates that the thioether moiety is prone to electrophilic attack, while the acrylate group is susceptible to nucleophilic attack.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. google.comnih.gov These descriptors provide a theoretical basis for understanding the molecule's stability and reactivity. d-nb.info

Table 1: Global Reactivity Descriptors and Their Implications

Descriptor Formula Implication
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. google.comnih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Hard molecules have a large energy gap. google.comnih.gov
Chemical Softness (S) 1 / (2η) The reciprocal of hardness. Soft molecules are more reactive. google.comnih.gov
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom or group to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. google.com |

This table is generated based on established principles of conceptual DFT; specific values for 2-(methylthio)ethyl acrylate are not available in the cited literature.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acs.orgnih.gov The MESP map displays different potential values in various colors. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.orgnih.gov

In a molecule like this compound, the MESP surface would be expected to show a region of high electron density (negative potential) around the sulfur atom of the thioether group and the oxygen atoms of the ester group. d-nb.infoacs.org These sites represent the most likely points for interaction with electrophiles. Conversely, the protons on the acrylate's alpha and beta carbons would exhibit a more positive potential, indicating their susceptibility to nucleophiles.

Reaction Pathways Involving the Thioether Moiety

The thioether group in this compound is a key site for chemical transformations, most notably oxidation reactions.

The sulfur atom in the thioether can be sequentially oxidized to form the corresponding sulfoxide (B87167) and then the sulfone. This transformation significantly alters the polarity and chemical properties of the molecule. The oxidation converts the hydrophobic thioether into the more hydrophilic sulfoxide and subsequently the even more hydrophilic sulfone. nih.govescholarship.org

Step 1: Sulfoxide Formation: Oxidation of this compound yields 2-(methylsulfinyl)ethyl acrylate. nih.gov

Step 2: Sulfone Formation: Further oxidation of the sulfoxide leads to the formation of 2-(methylsulfonyl)ethyl acrylate. acs.orgresearchgate.net

This oxidation process has been studied for both the monomer itself and its polymeric form, poly(this compound). nih.govacs.org

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone requires careful control of the reaction conditions and choice of oxidant.

Controlled Oxidation of the Monomer: The monomer this compound (MTEA) can be oxidized to 2-(methylsulfinyl)ethyl acrylate (MSEA) using hydrogen peroxide (H₂O₂). nih.govuq.edu.au In one procedure, a slight excess (1.1 equivalents) of H₂O₂ is added slowly to the MTEA monomer, often in an ice bath to manage heat release, to achieve a high yield of the sulfoxide product while minimizing sulfone formation. nih.gov

Controlled Oxidation of the Polymer: Similarly, poly(2-(methylthio)ethyl methacrylate), a closely related polymer, is oxidized to the polysulfoxide using a small excess of H₂O₂. acs.orgnih.gov The importance of this controlled step is highlighted by the observation that over-oxidation to the sulfone can significantly impact the material's properties. acs.orgresearchgate.net

Other Methodologies: A variety of methods exist for the selective oxidation of thioethers to sulfoxides, which are broadly applicable. These include electrochemical methods and photocatalytic systems that can operate under mild conditions. d-nb.infoacs.org Electrochemical oxidation, for instance, allows for selectivity between the sulfoxide and sulfone by simply tuning the applied electrolysis conditions. acs.orgrsc.org Photocatalytic approaches utilize visible light and a photosensitizer to activate molecular oxygen for the selective oxidation process. acs.orgnih.gov

Table 2: Selected Methodologies for Thioether Oxidation

Method Oxidant Catalyst/Conditions Selectivity Reference(s)
Chemical Oxidation Hydrogen Peroxide (H₂O₂) No catalyst, controlled stoichiometry Good for sulfoxide with careful control nih.govacs.org
Chemical Oxidation Periodic Acid (H₅IO₆) Acetic acid, 60 °C Highly selective for sulfoxide mdpi.com
Electrochemical Water/Oxygen CaCl₂ electrolyte, MeCN/H₂O Tunable for sulfoxide or sulfone acs.org

| Photocatalytic | Molecular Oxygen (O₂) | Porphyrin/Carbon Nanotube, visible light | High for sulfoxide | d-nb.info |

The oxidation of a thioether by an oxidant like hydrogen peroxide is generally understood to proceed via a nucleophilic attack. nih.gov The electron-rich sulfur atom of the thioether acts as a nucleophile, attacking one of the oxygen atoms of the H₂O₂ molecule. nih.govnih.gov

The reactivity of the thioether is highly dependent on its electronic properties. The presence of electron-donating groups near the sulfur atom increases its nucleophilicity, making it more susceptible to oxidation. Conversely, electron-withdrawing groups decrease the electron density on the sulfur, slowing down the oxidation rate. nih.govnih.gov The transition from the thioether to the sulfoxide, and then to the sulfone, involves the formal transfer of one and then two oxygen atoms to the sulfur center, changing its oxidation state and the geometry around the sulfur atom.

Nucleophilic and Electrophilic Reactions at the Sulfur Center

The sulfur atom in the thioether group of this compound possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org This allows it to react with electrophiles. A key example of this reactivity is its alkylation to form ternary sulfonium (B1226848) salts. libretexts.org For instance, this compound (MTEA) can be converted to its corresponding dimethylsulfoniumethyl acrylate salt by reaction with a methylating agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf). arunrshrivats.com This transformation highlights the sulfur atom's ability to act as a nucleophile, attacking the electrophilic methyl group.

Conversely, the sulfur center can be attacked by strong oxidizing agents, demonstrating its susceptibility to electrophilic reactions. The thioether moiety is readily oxidized to a sulfoxide and, under more forceful conditions, to a sulfone. acs.orgnih.gov This oxidation converts the hydrophobic thioether into a more hydrophilic sulfoxide or sulfone, a property that is exploited in designing stimuli-responsive materials. nih.govacs.org The oxidation can be initiated by various reagents, including hydrogen peroxide (H₂O₂) or peroxyl radicals generated by other means. nih.govnih.gov Research has shown that the chemical environment around the sulfur atom can modulate the rate of this oxidation. nih.gov

Table 1: Oxidation Reactions at the Sulfur Center

ReactantOxidizing AgentProductSignificanceReference
Poly(2-(methylthio)ethyl methacrylate)Hydrogen Peroxide (H₂O₂)Poly(2-(methylsulfinyl)ethyl methacrylate) (Sulfoxide)Converts hydrophobic polymer to hydrophilic, used for nanoparticle disassembly. nih.govresearchgate.netnih.gov
Thioether-containing polymersIonizing Radiation (forms peroxyl radicals)SulfoxideRadiation-sensitive materials for drug release. nih.gov
Poly(2-(methylthio)ethyl methacrylate)Excess Hydrogen Peroxide (H₂O₂)Poly(2-(methylsulfonyl)ethyl methacrylate) (Sulfone)Overoxidation can lead to different material properties and potential cytotoxicity. acs.org

Radical Reactions Involving the Thioether Group

The thioether group plays a significant role in radical-mediated processes, particularly in the context of polymerization. One of its notable properties is the ability to quench singlet oxygen. researchgate.netnih.gov In certain photopolymerization reactions, such as photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT), the presence of oxygen typically inhibits the reaction. However, the thioether moiety in monomers like 2-(methylthio)ethyl methacrylate (B99206) (a closely related compound) can effectively scavenge the singlet oxygen generated by the photocatalyst. researchgate.netrsc.org This allows the polymerization to proceed even in the presence of air, a significant advantage for practical applications. researchgate.netnih.gov The mechanism involves the oxidation of the thioether to a sulfoxide. rsc.org

Furthermore, the thioether group can be oxidized through pathways initiated by radicals generated from other sources. For example, ionizing radiation of aqueous solutions generates reactive oxygen species (ROS), including peroxyl radicals, which can oxidize the thioether to a sulfoxide. nih.gov This principle has been used to design radiation-sensitive materials where the change in polarity upon oxidation triggers a response, such as drug release. nih.gov

Reactivity of the Acrylate Functional Group

The acrylate moiety is an α,β-unsaturated ester, characterized by a carbon-carbon double bond conjugated to a carbonyl group. This electronic arrangement makes the double bond electron-deficient and highly susceptible to specific types of addition reactions.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

While alkenes typically undergo electrophilic addition, the carbon-carbon double bond in acrylates is deactivated towards this reaction type due to the electron-withdrawing effect of the adjacent carbonyl group. This effect polarizes the double bond, reducing its electron density and making it less attractive to electrophiles compared to a simple, non-conjugated alkene. Reactions such as the addition of hydrohalic acids or halogens can still occur but are generally less favorable than the conjugate addition reactions discussed below.

Michael Addition Reactions

The primary mode of reactivity for the acrylate double bond is the Michael addition, also known as 1,4-conjugate addition. google.com In this reaction, a wide variety of soft nucleophiles (Michael donors) attack the β-carbon of the electron-deficient double bond. google.comrsc.org The electron-withdrawing nature of the ester group facilitates this attack by stabilizing the resulting enolate intermediate.

Common nucleophiles for Michael additions to acrylates include amines, thiols, and carbanions. rsc.org The reaction is highly versatile and is a cornerstone of polymer and synthetic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. For this compound, this reaction provides a pathway to introduce additional functionality by modifying the acrylate portion of the molecule while leaving the thioether group intact, assuming a compatible nucleophile is used.

Table 2: General Michael Addition to this compound

Reactant (Michael Acceptor)Michael Donor (Nucleophile)General Product StructureReference
This compoundPrimary Amines (R-NH₂)R-NH-CH₂-CH₂-CO₂-CH₂-CH₂-S-CH₃ google.com
This compoundThiols (R-SH)R-S-CH₂-CH₂-CO₂-CH₂-CH₂-S-CH₃ bath.ac.uk
This compoundEnolates / CarbanionsR₃C-CH₂-CH₂-CO₂-CH₂-CH₂-S-CH₃ acs.org

Photoreactivity and Light-Induced Transformations

This compound and its derivatives are highly responsive to light, making them valuable in the field of photopolymers and smart materials. justia.comrsc.org Light can be used to initiate the polymerization of the acrylate double bond, a process known as photopolymerization. This is often achieved using a photoinitiator that generates radicals upon exposure to UV or visible light. rsc.orgcity.ac.uk

Recent advances have focused on controlled polymerization techniques like PET-RAFT, which can be driven by visible light in the presence of a suitable photocatalyst. researchgate.netnih.gov This method allows for the synthesis of well-defined polymers. nih.gov

A particularly interesting light-induced transformation leverages the reactivity of both the acrylate and thioether groups. Polymeric nanoparticles can be formed from block copolymers containing a poly(this compound) block. nih.govresearchgate.net When a photosensitizer is encapsulated within these nanoparticles, exposure to light can generate singlet oxygen. researchgate.netnih.gov This singlet oxygen then oxidizes the hydrophobic thioether groups in the polymer backbone to hydrophilic sulfoxides. nih.govacs.org This change in polarity leads to the destabilization and rapid disassembly of the nanoparticle structure, providing a mechanism for light-triggered release of encapsulated contents. researchgate.netnih.gov

Table 3: Light-Induced Transformations and Photoreactivity

SystemLight Source / CatalystTransformationApplication / OutcomeReference
2-(Methylthio)ethyl methacrylate (MTEMA) with ZnTPP photocatalystVisible Red Light (λmax = 635 nm)PET-RAFT PolymerizationSynthesis of well-defined, stimuli-responsive polymers. researchgate.netnih.gov
POEGMA-b-PMTEMA nanoparticles with encapsulated tetraphenylporphine zincVisible Light (e.g., 560 nm)Oxidation of thioether to sulfoxide by photosensitized singlet oxygen.Rapid disassembly of nanoparticles for triggered release. nih.gov
Acrylic copolymer with photoreactive monomer and photoinitiatorUV LightRadical Polymerization / CrosslinkingCuring of resins and pressure-sensitive adhesives (PSAs). justia.comrsc.org

Polymerization Science of 2 Methylthio Ethyl Acrylate and Its Derivatives

Homopolymerization Studies of 2-(Methylthio)ethyl Acrylate (B77674)

The homopolymerization of 2-(methylthio)ethyl acrylate (MTEA) has been investigated through various radical polymerization techniques. These methods range from conventional free radical polymerization, which offers simplicity and broad applicability, to more advanced controlled/living radical polymerization (CRP) techniques that provide precise control over the polymer architecture.

Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization (FRP) is a chain-growth process widely used for vinyl monomers like acrylates. uvebtech.comlibretexts.org The polymerization of MTEA via this mechanism proceeds through the characteristic steps of initiation, propagation, and termination. uvebtech.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photochemical cleavage. libretexts.org Common thermal initiators include azo compounds, like azobisisobutyronitrile (AIBN), and peroxides. libretexts.org The initiator radical then adds to the double bond of an MTEA monomer, forming an active monomer radical. The rate of initiation is proportional to the initiator concentration. uvebtech.com

Propagation: The newly formed monomer radical rapidly adds to subsequent MTEA monomers in a repeating fashion, leading to the growth of a polymer chain. uvebtech.com The rate of propagation is dependent on the concentration of both the growing chain radicals and the monomer. uvebtech.com For acrylates, this step is typically very fast and highly exothermic. libretexts.org

Termination: The growth of a polymer chain ceases through termination reactions, which involve the irreversible deactivation of propagating radicals. libretexts.org The two primary mechanisms for termination are:

Combination (or Coupling): Two growing polymer chains combine to form a single, longer "dead" polymer chain. libretexts.orgyoutube.com

Disproportionation: A hydrogen atom is transferred from one propagating chain to another, resulting in two "dead" polymer chains, one with a saturated end and the other with an unsaturated end. libretexts.orgyoutube.com

The kinetics of FRP are influenced by several factors, including monomer and initiator concentrations, temperature, and solvent. ripublication.comimaging.org The rate of polymerization is generally proportional to the square root of the initiator concentration and the first power of the monomer concentration. However, due to the uncontrolled nature of termination, conventional FRP of acrylates typically yields polymers with high molecular weights achieved early in the reaction and broad molecular weight distributions (high dispersity, Đ). cmu.edu

Table 1: Key Kinetic Steps in Free Radical Polymerization of this compound

StepReaction DescriptionGeneral Rate Law
InitiationDecomposition of Initiator (I) to form primary radicals (R•), followed by addition to Monomer (M).Ri = 2 * f * kd * [I]
PropagationAddition of growing polymer radical (Pn•) to monomer (M).Rp = kp * [Pn•] * [M]
TerminationCombination or disproportionation of two growing polymer radicals (Pn• and Pm•).Rt = 2 * kt * [Pn•]2

Note: Ri, Rp, and Rt are the rates of initiation, propagation, and termination, respectively. kd, kp, and kt are the respective rate constants. f is the initiator efficiency factor.

Controlled/Living Radical Polymerization Techniques

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CRP) methods have been developed. These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, which suppresses irreversible termination reactions. cmu.edu This allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures. cmu.edusigmaaldrich.com Key CRP methods applicable to MTEA include Atom Transfer Radical Polymerization (ATRP), Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).

ATRP is a robust CRP technique for polymerizing a wide range of monomers, including acrylates. cmu.edu The mechanism involves a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex (e.g., a copper(I) complex) that acts as a catalyst. cmu.edu This process generates a low, persistent concentration of active propagating radicals (P•) and the oxidized metal complex (e.g., a copper(II) complex). cmu.edumdpi.com

For the polymerization of MTEA, a typical ATRP system would consist of:

Monomer: this compound (MTEA).

Initiator: An alkyl halide, such as methyl 2-bromopropionate (MBP) or ethyl α-bromoisobutyrate (EBiB), which possesses a transferable halogen atom. doi.orgresearchgate.net

Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., N,N,N′,N′,N″-pentamethyldiethylenetriamine, PMDETA or tris(2-pyridylmethyl)amine, TPMA). doi.orgunipd.it

The polymerization rate is first order with respect to monomer and initiator concentrations and shows an inverse dependence on the concentration of the deactivator (Cu(II) complex). cmu.edu The equilibrium constant (KATRP = kact/kdeact) for acrylates is typically smaller than for styrenes or methacrylates, indicating a lower concentration of active species during polymerization. cmu.edu ATRP allows for excellent control over the final polymer, yielding poly(MTEA) with predictable molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.net

Table 2: Representative Conditions for ATRP of an Acrylate Monomer

ComponentExampleTypical Molar Ratio (vs. Monomer)Function
MonomerThis compound100Building block of the polymer
InitiatorMethyl 2-bromopropionate (MBP)1Source of dormant polymer chains
Catalyst (Activator)Copper(I) bromide (CuBr)1Activates dormant chains
LigandPMDETA1Solubilizes and tunes the reactivity of the copper catalyst
SolventAnisole (B1667542) or DMFVariesSolubilizes reactants and polymer
Temperature60-90 °CN/AControls polymerization rate

RAFT polymerization is a highly versatile CRP method that achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.comwikipedia.org The process involves a degenerative chain transfer mechanism where the RAFT agent reversibly reacts with propagating radicals. wikipedia.org This establishes an equilibrium between active propagating chains and dormant polymeric RAFT agents, allowing all chains to grow at a similar rate. cmu.edu

The key to successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer. sigmaaldrich.comsigmaaldrich.com For acrylates like MTEA, which are considered "more activated" monomers (MAMs), suitable RAFT agents include trithiocarbonates and certain dithiobenzoates. sigmaaldrich.comnih.gov

The general mechanism involves:

Initiation: Radicals are generated by a standard thermal initiator.

Chain Transfer: A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical (the R group of the RAFT agent) that can initiate a new polymer chain.

Re-initiation and Equilibration: The expelled radical initiates new chains, which then participate in the reversible addition-fragmentation process with the dormant polymeric RAFT agent.

This process allows for the synthesis of well-defined poly(MTEA) with controlled molecular weights, low dispersity (typically Đ < 1.2), and high chain-end functionality. cmu.edu Kinetic studies of RAFT polymerization for similar acrylates have shown a linear increase in molecular weight with monomer conversion and a constant number of propagating species. acs.org

Table 3: Common RAFT Agents for Acrylate Polymerization

RAFT Agent ClassExample StructureZ GroupR GroupSuitability for Acrylates
TrithiocarbonateDibenzyltrithiocarbonate (DBTTC)-S-BenzylBenzylHigh
Dithiobenzoate4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)PhenylCyano-pentanoic acidHigh
DithiocarbamateN/A-NR'2VariesGenerally low, unless "switchable" agents are used. sigmaaldrich.comcmu.edu

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. wikipedia.orgmdpi.com This forms a dormant alkoxyamine species. wikipedia.org At elevated temperatures, the C-O bond of the alkoxyamine undergoes reversible homolytic cleavage, releasing the propagating polymer radical and the persistent nitroxide radical. mdpi.com This dynamic equilibrium maintains a low concentration of active radicals, thereby minimizing termination reactions. wikipedia.org

The "persistent radical effect" is central to NMP, ensuring that the reversible coupling of the nitroxide to the chain end is favored over irreversible termination between two propagating chains. wikipedia.org While initially developed for styrene (B11656) polymerization using nitroxides like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), its application to acrylates was historically challenging. wikipedia.org However, second-generation nitroxides have been developed that provide better control over acrylate polymerization.

The polymerization of MTEA via NMP would involve heating the monomer with an alkoxyamine initiator or a combination of a conventional initiator and a free nitroxide. icp.ac.ru NMP offers a metal-free alternative to ATRP but often requires higher temperatures. scirp.org

Table 4: Components of a Nitroxide-Mediated Polymerization System

ComponentExampleFunction
MonomerThis compoundBuilding block of the polymer
Mediator(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or derivativesReversibly caps (B75204) the growing polymer chain
InitiatorAlkoxyamine initiator or a conventional initiator (e.g., Benzoyl peroxide) + free nitroxideInitiates polymerization and forms the dormant species
Temperature> 100 °CPromotes reversible cleavage of the C-O bond in the alkoxyamine

Photoinitiated polymerization utilizes light to generate the initiating radicals, offering spatial and temporal control over the polymerization process. tue.nl When combined with CRP techniques like RAFT, it provides a powerful method for creating well-defined polymers under mild conditions. mdpi.com

Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization is a particularly relevant technique. mdpi.comnih.gov In this method, a photoredox catalyst (PC), upon excitation by visible light, initiates the RAFT process through an electron or energy transfer mechanism. mdpi.com

Studies on the closely related monomer, 2-(methylthio)ethyl methacrylate (B99206) (MTEMA), have demonstrated the unique advantages of this system. researchgate.netnih.gov In the PET-RAFT polymerization of MTEMA using a zinc tetraphenylporphine (ZnTPP) photocatalyst under red light (λmax = 635 nm), the polymerization kinetics were unaffected by the presence of oxygen. researchgate.netnih.gov This remarkable oxygen tolerance is attributed to the ability of the thioether group within the monomer itself to quench singlet oxygen, which is a common inhibitor of radical polymerizations. researchgate.netrsc.org This eliminates the need for deoxygenation steps, simplifying the experimental setup. researchgate.net The polymerization proceeds with good control over molecular weight and molecular weight distribution. nih.gov This mechanism is expected to be directly applicable to this compound.

Table 5: Typical System for PET-RAFT Polymerization of a Thioether-Containing Acrylate

ComponentExampleFunction
MonomerThis compoundPolymer building block and singlet oxygen quencher researchgate.netrsc.org
RAFT AgentTrithiocarbonate or Dithiobenzoate type nih.govControls the polymerization via reversible chain transfer
Photocatalyst (PC)Zinc tetraphenylporphine (ZnTPP) or Eosin Y researchgate.netchemrxiv.orgAbsorbs light and initiates the RAFT process via electron/energy transfer
Light SourceVisible Light LED (e.g., green or red light) nih.govresearchgate.netProvides energy to excite the photocatalyst
SolventDimethyl sulfoxide (B87167) (DMSO) or similarSolubilizes components
TemperatureRoom TemperatureN/A

Polymerization-Induced Self-Assembly (PISA) Strategies

Polymerization-Induced Self-Assembly (PISA) has emerged as a powerful and efficient technique for the in-situ formation of block copolymer nano-objects. In the context of sulfur-containing monomers, a study on the related monomer, 2-(methylthio)ethyl methacrylate (MTEMA), demonstrated its successful polymerization via photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. This process utilized 5,10,15,20-tetraphenylporphine zinc (ZnTPP) as a photocatalyst under visible red light (λmax = 635 nm). A notable finding was that the polymerization kinetics were unaffected by the presence of air, a phenomenon attributed to the singlet oxygen quenching ability of the monomer. This method yielded well-defined polymers with good control over molecular weight and molecular weight distribution.

Furthermore, this research showcased the capability of MTEMA to undergo PISA. Starting from a poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) macromolecular chain transfer agent (macro-CTA), the polymerization of MTEMA led to the formation of well-defined polymeric nanoparticles of various morphologies. researchgate.netnih.gov An interesting feature of these nanoparticles was their rapid disassembly upon exposure to visible light. This was due to the encapsulated ZnTPP generating singlet oxygen, which in turn led to the rapid oxidation of the thioether group. researchgate.netnih.gov

Copolymerization with Diverse Monomers

The copolymerization of this compound with a variety of other monomers allows for the synthesis of materials with tailored properties. The incorporation of MTEA units can introduce hydrophilicity, reactivity for cross-linking or functionalization, and stimuli-responsiveness.

Reactivity Ratios Determination in Copolymer Systems

For analogous systems, such as the copolymerization of styrene and 2-ethylhexyl acrylate, reactivity ratios have been determined, highlighting the influence of the polymerization method (e.g., conventional free radical polymerization vs. atom transfer radical polymerization) and reaction conditions on these values. researchgate.netfrontiersin.org For example, in the copolymerization of styrene and 2-ethylhexyl acrylate, the reactivity ratios were reported to be 0.926 and 0.238, respectively, via conventional radical polymerization. frontiersin.org

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing this compound can be achieved through controlled/living radical polymerization techniques such as RAFT or atom transfer radical polymerization (ATRP). These methods allow for the sequential addition of different monomers to create well-defined block structures.

A typical synthetic strategy involves the polymerization of the first monomer to create a macroinitiator or a macro-chain transfer agent. This is then used to initiate the polymerization of the second monomer, in this case, this compound, to form a diblock copolymer. This process can be extended to synthesize triblock or multiblock copolymers. The distinct properties of each block can lead to microphase separation in the solid state or self-assembly into various nanostructures in solution. While specific examples of block copolymers solely derived from this compound are not detailed in the provided search results, the synthesis of block copolymers involving other acrylates and methacrylates is well-documented. cmu.edunih.gov For instance, the synthesis of di- and triblock copolymers of methyl methacrylate and butyl acrylate has been successfully demonstrated using ATRP. cmu.edu

Graft Copolymer Architectures

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu There are three primary methods for synthesizing graft copolymers: "grafting through," "grafting from," and "grafting to." cmu.edu

Grafting through involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu

Grafting from utilizes a polymer backbone with initiating sites from which the side chains are grown. cmu.edu

Grafting to involves the attachment of pre-formed polymer chains to a polymer backbone.

While specific examples of graft copolymers incorporating this compound are not extensively detailed in the available literature, the general methodologies are applicable. For instance, a backbone polymer containing reactive sites could be used to initiate the polymerization of MTEA in a "grafting from" approach. Alternatively, poly(this compound) with a reactive end group could be attached to a functionalized backbone in a "grafting to" strategy. The synthesis of graft copolymers with acrylate and methacrylate side chains has been achieved using ATRP in a "grafting from" approach. rsc.org

Alternating and Statistical Copolymerization

The sequence distribution of monomers in a copolymer chain can be alternating, statistical (random), blocky, or gradient. In alternating copolymerization , the two monomers add to the polymer chain in a regular alternating fashion. This often occurs when the monomers have significantly different electronic properties (one electron-donating and one electron-accepting) or when a Lewis acid is used to complex with one of the monomers.

Statistical copolymerization results in a random distribution of monomer units along the polymer chain, governed by the monomer reactivity ratios and the feed composition. For many acrylate and methacrylate pairs, copolymerization proceeds in a statistical manner. For example, temperature-responsive copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride and 2-(diethylamino)ethyl acrylate prepared by RAFT polymerization showed almost no compositional drift over a wide range of feed compositions, indicating apparent reactivity ratios of about 1, leading to a statistical copolymer with a composition matching the comonomer feed. rsc.org While specific studies on the alternating and statistical copolymerization of this compound are not available in the search results, its behavior would be expected to follow these general principles depending on the chosen comonomer.

Polymer Architecture and Microstructure Elucidation

The architecture and microstructure of polymers, including those derived from this compound, are critical in determining their macroscopic properties. Key aspects of the microstructure include the sequence distribution of monomer units in copolymers and the stereochemistry (tacticity) of the polymer backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the microstructure of acrylate-methacrylate copolymers. The chemical shifts of the carbonyl and main-chain methylene (B1212753) carbons are sensitive to the local sequence of monomer units, allowing for the quantification of diads, triads, and even pentads. This information provides a detailed picture of the monomer arrangement along the polymer chain.

While specific microstructural analyses of poly(this compound) are not provided in the search results, the methodologies used for other acrylate polymers are directly applicable. For instance, in the characterization of copolymers of methyl methacrylate and 2-ethoxyethyl methacrylate, both ¹H-NMR and ¹³C-NMR were used to confirm the chemical structure and composition. sapub.org

Control over Molecular Weight and Dispersity

The synthesis of well-defined polymers from this compound requires precise control over the polymerization process to regulate molecular weight and achieve a narrow molecular weight distribution, often referred to as dispersity (Đ). Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have proven to be highly effective for this purpose. nih.govdoi.org These methods allow for the creation of polymers with predetermined molecular weights and low dispersity values (typically Đ < 1.5), which is a key characteristic of a "living" or controlled polymerization process. nih.govbenicewiczgroup.com

In RAFT polymerization, the molecular weight is controlled by the ratio of the initial concentrations of monomer to the RAFT agent. cmu.edu The process is versatile, applicable to a wide range of monomers, and allows for the synthesis of complex polymer architectures. nih.gov For acrylates, the choice of the chain transfer agent (CTA), specifically the Z and R groups on the thiocarbonylthio compound, is crucial for achieving good control. nih.govurv.cat Trithiocarbonates are often effective CTAs for acrylate polymerization. The theoretical number-average molecular weight (Mn,th) can be calculated, and a close correlation between the experimental molecular weight (Mn,exp) and the theoretical value, along with a linear increase of Mn with monomer conversion, indicates a well-controlled system. researchgate.net

ATRP is another powerful technique for the controlled polymerization of acrylates. doi.orgresearchgate.net This method typically involves a transition metal catalyst (e.g., copper or nickel complexes) and an alkyl halide initiator. doi.orgcmu.edu The control over the polymerization is achieved through a dynamic equilibrium between active propagating radicals and dormant species. For acrylate monomers, reaction parameters such as the concentration of the initiator, catalyst, and the choice of solvent significantly influence the rate of polymerization and the degree of control. doi.orgresearchgate.net For instance, visible-light-mediated ATRP has been successfully used for the controlled radical polymerization of various acrylate monomers, yielding well-defined polymers. escholarship.org A fully oxygen-tolerant visible-light-induced ATRP of acrylates in water has also been developed, enabling the polymerization of functional acrylates like 2-(methylsulfinyl)ethyl acrylate (an oxidized derivative of this compound) with excellent control over molecular weight and narrow distributions (Đ ≤ 1.23). nih.gov

The table below summarizes typical results for the controlled polymerization of acrylate monomers, demonstrating the level of control achievable over molecular weight and dispersity using different CRP techniques.

Table 1: Examples of Controlled Radical Polymerization of Acrylate Monomers

Polymerization Method Monomer Initiator / CTA Catalyst / Conditions Target DP M_n (exp) ( g/mol ) Dispersity (Đ) Reference
RAFT 2-Azidoethyl methacrylate CPDN V-70, 40 °C 344 50,000 (at 60% conv.) 1.13 benicewiczgroup.comresearchgate.net
ATRP 2-Methoxy ethyl acrylate MBP CuBr/PMDETA, 60 °C 100 - Low doi.orgresearchgate.net
Photoinduced ATRP 2-(Methylsulfinyl)ethyl acrylate HO-EBiB EYH₂/CuBr₂/Me₆TREN 200 - < 1.23 nih.gov
RAFT n-Butyl acrylate Cumyl dithiobenzoate AIBN, 60 °C - 13,800 1.10 cmu.edu

DP = Degree of Polymerization, M_n = Number-average molecular weight, Đ = Dispersity (M_w/M_n) CPDN = 2-cyanoprop-2-yl dithionaphthalate, V-70 = 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), MBP = Methyl 2-bromopropionate, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, HO-EBiB = 2-hydroxyethyl α-bromoisobutyrate, EYH₂ = Eosin Y, Me₆TREN = Tris[2-(dimethylamino)ethyl]amine, AIBN = 2,2′-Azobis(2-methylpropionitrile), EBiB = Ethyl α-bromoisobutyrate

Chain End Functionalization and Characterization

A significant advantage of controlled radical polymerization techniques like RAFT is the ability to produce polymers with well-defined and reactive chain ends. urv.cat In RAFT polymerization, the thiocarbonylthio group from the CTA remains at one end of the polymer chain after polymerization is complete. benicewiczgroup.com This end-group provides a versatile handle for post-polymerization modification, allowing for the synthesis of block copolymers or the introduction of specific functionalities. For instance, a poly(this compound) chain synthesized via RAFT can act as a macro-CTA for the polymerization of a second monomer, leading to the formation of a diblock copolymer. benicewiczgroup.com

The fidelity of the chain end functionality is crucial for these subsequent reactions. Characterization techniques are essential to confirm the presence and integrity of these end groups. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. nih.gov For example, ¹H NMR can be used to identify protons characteristic of the end-group structure. In some cases, ¹³C NMR provides more detailed structural information about the end groups, confirming the presence of specific functionalities like bromide chain ends in ATRP. doi.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another highly effective technique for characterizing polymer end groups. nih.govresearchgate.net MALDI-TOF MS provides detailed information on the mass of individual polymer chains, allowing for the precise determination of the end-group masses and confirming that the desired functionalization has occurred. rsc.org This method can reveal the presence of the expected end groups and identify any potential side reactions or chain termination events. nih.govresearchgate.net

Other characterization methods include UV-Vis spectroscopy, which can be used if the end group contains a chromophore, and Fourier-Transform Infrared (FTIR) spectroscopy, which can identify characteristic vibrational frequencies of the functional groups. benicewiczgroup.commatec-conferences.org Gel Permeation Chromatography (GPC) is used to monitor changes in molecular weight during chain extension reactions, providing indirect evidence of high end-group fidelity. A clear shift in the GPC trace to higher molecular weight upon chain extension, while maintaining a low dispersity, demonstrates the "living" nature of the polymer chains and the high activity of the end groups. benicewiczgroup.com

Table 2: Methods for Chain End Functionalization and Characterization

Functionalization Strategy Resulting End Group Primary Characterization Techniques Purpose / Application Reference
RAFT Polymerization Thiocarbonylthio NMR, UV-Vis, MALDI-TOF MS Macro-CTA for block copolymers, conjugation benicewiczgroup.comurv.cat
ATRP Termination Halogen (e.g., -Br) NMR, MALDI-TOF MS Macroinitiator, nucleophilic substitution doi.orgmdpi.com
Capping with Functional Quenchers Acrylate, Methacrylate NMR, MALDI-TOF MS, SEC Preparation of macromonomers nih.gov

Influence of Polymerization Conditions on Architecture

Temperature: Polymerization temperature has a profound effect on the kinetics of the reaction. In radical polymerizations, higher temperatures generally lead to faster rates of both initiation and propagation. However, termination reactions can also become more prevalent at elevated temperatures, which can compromise the "living" character of the polymerization and lead to broader molecular weight distributions. nih.gov In RAFT polymerization, the temperature can influence the equilibrium of the degenerative chain transfer process. A decrease in the chain transfer constant (C_tr) has been observed with increasing temperatures in some systems, which can affect the control over the polymerization. nih.govrsc.org Therefore, an optimal temperature must be chosen to ensure a reasonable reaction rate while maintaining good control over the polymer architecture.

Solvent: The choice of solvent can impact the polymerization kinetics and the solubility of the monomer, polymer, and catalyst. In RAFT polymerization of some monomers, aprotic solvents have been shown to lead to low conversions and poor control, potentially due to hydrogen bonding effects within the polymeric system. researchgate.net The polarity of the solvent can influence the rate constants of the various steps in the polymerization process. rsc.org For example, studies on the RAFT polymerization of other acrylates have shown that solvents like anisole can help maintain low dispersity even at higher temperatures. nih.gov The effect of different solvents on the depolymerization of RAFT polymers has also been investigated, with dioxane and xylene showing high efficiency, indicating the solvent's role in the stability of the thiocarbonylthio end-group. nih.gov

The interplay of these conditions determines the final polymer properties. For instance, in the synthesis of block copolymers, the conditions for the polymerization of each block must be carefully selected to ensure efficient chain extension and preserve the desired architecture. The concentration of reactants also plays a critical role; for example, a lower catalyst-to-initiator ratio in ATRP can slow the polymerization but may also lead to larger dispersity and lower initiation efficiency. cmu.edu

Table 3: Influence of Polymerization Conditions on Acrylate Polymerization

Condition Parameter Varied Observed Effect System / Monomer Reference
Temperature Increased from 22 °C to 40 °C Increased propagation rate, wider dispersity PI-RAFT of PEGMA nih.gov
Temperature Decreased from 50 °C to 30 °C Slower polymerization rate, maintained low PDI RAFT of AzMA researchgate.net
Solvent Aprotic vs. Protic Aprotic solvents led to lower conversion and poorer control RAFT of HPMA researchgate.net
Solvent Anisole vs. other solvents Anisole maintained low dispersity (Đ = 1.30) at 40 °C PI-RAFT of PEGMA nih.govrsc.org

PI-RAFT = Photoiniferter RAFT, PEGMA = Poly(ethylene glycol) methyl ether methacrylate, AzMA = 2-Azidoethyl methacrylate, HPMA = N-(2-hydroxypropyl) methacrylamide

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations (e.g., DFT, TD-DFT)

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict spectroscopic properties like UV-Vis spectra.

Extensive searches of scientific literature have not yielded specific studies applying these methods to 2-(Methylthio)ethyl acrylate (B77674). Therefore, the following sections describe the standard methodologies that would be employed in such an investigation.

Electronic Structure and Property Predictions (e.g., HOMO-LUMO, charge transfer)

The electronic structure of 2-(Methylthio)ethyl acrylate dictates its reactivity and optical properties. DFT calculations would be employed to determine the energies and spatial distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and predicting its electronic transitions. A smaller gap generally implies higher reactivity.

These calculations would also enable the mapping of the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions, including polymerization. Charge transfer properties within the molecule could also be analyzed, providing insight into its electronic behavior.

At present, specific calculated values for the HOMO-LUMO energies and other electronic properties for this compound are not available in the peer-reviewed literature. A typical data table from such a study would look like the following:

PropertyCalculated Value (Exemplary)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum is invaluable for interpreting experimental IR and Raman data. Each calculated vibrational mode can be animated and assigned to specific bond stretches, bends, and torsions within the molecule (e.g., C=O stretch, C=C stretch, S-C stretch). This allows for a detailed and unambiguous assignment of the peaks observed in an experimental spectrum. Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and improve agreement with experimental results.

Specific vibrational frequency analysis and spectroscopic correlations for this compound have not been reported in scientific publications. An example of a data table from such an analysis is provided below:

Vibrational ModeCalculated Frequency (cm⁻¹) (Exemplary)Experimental Frequency (cm⁻¹) (Exemplary)Assignment
ν(C=O)Data not availableData not availableCarbonyl stretch
ν(C=C)Data not availableData not availableAlkene stretch
ν(C-S)Data not availableData not availableThioether stretch
δ(CH₂)Data not availableData not availableMethylene (B1212753) scissoring

Conformation and Stability Analysis

Due to the presence of several single bonds, the this compound molecule can exist in various spatial arrangements or conformations. A conformational analysis using DFT would involve systematically rotating the dihedral angles of the flexible bonds (e.g., C-C, C-O, C-S) to map the potential energy surface of the molecule.

This process identifies the different stable conformers (local energy minima) and the transition states that connect them. By comparing the calculated energies of these conformers, their relative populations at a given temperature can be predicted using Boltzmann statistics. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and reactivity.

A detailed conformational and stability analysis for this compound is not currently available in the literature.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the properties of single molecules or small molecular systems, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, such as a polymer in solution. MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insights into dynamic processes and bulk properties.

Polymerization Process Modeling

MD simulations can be used to model the free-radical polymerization of this compound. This would involve creating a simulation box containing multiple monomer molecules, an initiator, and potentially a solvent. By applying a force field (a set of parameters that describes the potential energy of the system), the simulation can track the interactions and reactions between molecules over time.

Such simulations could provide insights into the kinetics of the polymerization process, including the rates of initiation, propagation, and termination. It could also help visualize the growth of polymer chains and the influence of factors like temperature and monomer concentration on the polymerization process.

To date, no specific molecular dynamics studies modeling the polymerization of this compound have been published.

Polymer Chain Dynamics and Interactions

Once a polymer chain of poly(this compound) is formed, MD simulations can be used to study its behavior. By simulating one or more polymer chains in a vacuum or in a solvent, researchers can investigate properties such as:

Chain Conformation: How the polymer chain folds and coils, characterized by metrics like the radius of gyration.

Chain Flexibility: The degree of movement and rotation within the polymer backbone and its side chains.

Interactions: How the polymer chains interact with each other and with solvent molecules.

These simulations are essential for understanding the link between the monomer structure and the macroscopic properties of the resulting polymer, such as its glass transition temperature, viscosity, and solubility.

Specific studies on the polymer chain dynamics and interactions of poly(this compound) using molecular dynamics are not found in the current body of scientific literature.

Mechanistic Computational Studies of Reactions and Pathways

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involved in the polymerization of acrylic monomers. While dedicated mechanistic studies on this compound are not extensively available in the public domain, a significant body of research on analogous alkyl acrylates, such as methyl acrylate (MA), ethyl acrylate (EA), and n-butyl acrylate (nBA), offers valuable insights into the probable reaction pathways. These studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations, have focused on key aspects of polymerization, including thermal self-initiation and chain transfer reactions. nih.gov

A central area of investigation has been the mechanism of spontaneous thermal polymerization, a phenomenon observed in alkyl acrylates at elevated temperatures. upenn.edu Computational studies have explored various proposed mechanisms for this self-initiation. The Mayo mechanism, involving a [4+2] cycloaddition, was found to have a high activation barrier, suggesting it is not a likely pathway for alkyl acrylates. upenn.edu Instead, the Flory mechanism, which proceeds through a nonconcerted [2+2] thermal cycloaddition to form a diradical intermediate, has been identified as a more probable route. nih.govupenn.edu This diradical species can then initiate polymerization. It is proposed that two monomer molecules react to form a triplet diradical intermediate, which can then generate two monoradical species through hydrogen transfer with a third monomer molecule, effectively initiating the polymerization process. nih.gov

Another critical aspect of acrylate polymerization elucidated by computational methods is the chain transfer to monomer (CTM) reactions, which are particularly significant at high temperatures. mdpi.com DFT calculations have been used to investigate the abstraction of hydrogen atoms from the monomer by a growing polymer chain radical. For methyl acrylate, hydrogen abstraction from the methyl group is the most likely CTM mechanism. mdpi.com By analogy, for this compound, computational studies could explore the relative likelihood of hydrogen abstraction from the ethyl group versus the methylthio group, providing crucial data for kinetic modeling.

The following table summarizes the key reaction pathways investigated computationally for simple alkyl acrylates, which are expected to be relevant for understanding the polymerization of this compound.

Reaction Pathway Investigated Monomers Computational Methods Key Findings
Thermal Self-Initiation (Mayo Mechanism)Methyl Acrylate, Ethyl Acrylate, n-Butyl AcrylateDFT, MP2High activation barrier, considered an unlikely pathway. upenn.edu
Thermal Self-Initiation (Flory Mechanism)Methyl Acrylate, Ethyl Acrylate, n-Butyl AcrylateDFT, MP2More favorable pathway involving a diradical intermediate. nih.govupenn.edu
Chain Transfer to Monomer (CTM)Methyl Acrylate, Ethyl Acrylate, n-Butyl AcrylateDFTHydrogen abstraction from the alkyl group is a key mechanism. mdpi.com

Prediction of Monomer and Polymer Characteristics

Computational chemistry is not only used to understand reaction mechanisms but also to predict the intrinsic properties of both monomers and the resulting polymers. For this compound, while specific computational predictions are not widely reported, the methodologies applied to other acrylates and sulfur-containing polymers can be indicative of the types of characteristics that can be modeled.

For the monomer, quantum chemical calculations can predict a range of properties. These include electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the monomer's reactivity. mdpi.com Other predictable characteristics include the dipole moment, polarizability, and various spectroscopic properties.

Furthermore, computational approaches can be used to estimate the glass transition temperature (Tg), a critical parameter for determining the application range of a polymer. nih.gov Other mechanical properties, such as the bulk modulus and shear modulus, can also be predicted through molecular dynamics simulations of the polymer chains.

The table below outlines key monomer and polymer properties that can be predicted using computational chemistry, drawing parallels from studies on other acrylates and functional polymers.

Property Computational Method Significance
Monomer Properties
HOMO/LUMO EnergiesDFTPredicts reactivity and electronic transitions. mdpi.com
Dipole MomentDFTInfluences solubility and intermolecular interactions.
PolarizabilityDFTRelates to the refractive index of the resulting polymer.
Polymer Properties
Refractive IndexMolecular Dynamics, DFTHigh refractive index is a potential characteristic of sulfur-containing polymers. researchgate.net
Glass Transition Temperature (Tg)Molecular DynamicsDetermines the flexibility and processing temperature of the polymer. nih.gov
Mechanical Properties (e.g., Bulk Modulus)Molecular DynamicsPredicts the polymer's response to stress and strain.

Derivatives, Analogues, and Advanced Functionalization Strategies

Synthesis of Thioether-Oxidized Monomers (e.g., 2-(Methylsulfinyl)ethyl acrylate)

The thioether group in 2-(methylthio)ethyl acrylate (B77674) is susceptible to oxidation, which provides a straightforward route to synthesize monomers with sulfoxide (B87167) and sulfone functionalities. The most common derivative in this class is 2-(methylsulfinyl)ethyl acrylate. The synthesis of this monomer is typically achieved through the controlled oxidation of 2-(methylthio)ethyl acrylate. This transformation significantly alters the polarity and hydrophilicity of the monomer, which in turn influences the properties of the resulting polymers.

The oxidation of the thioether to a sulfoxide can be accomplished using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide (H₂O₂). The reaction is typically carried out in a suitable solvent, and the stoichiometry of the oxidizing agent must be carefully controlled to prevent over-oxidation to the sulfone. The resulting 2-(methylsulfinyl)ethyl acrylate is a more polar and hydrophilic monomer compared to its thioether precursor. This increased hydrophilicity is a key feature that is exploited in the design of stimuli-responsive polymers. nih.govacs.orgnih.govacs.org

It is also possible to perform the oxidation after polymerization of this compound. This post-polymerization modification strategy allows for the synthesis of polymers with a gradient of oxidation states or for the modification of specific regions of a polymer chain. However, direct synthesis of the oxidized monomer provides a building block for creating homopolymers and copolymers with uniform sulfoxide functionality.

A key challenge in the synthesis of 2-(methylsulfinyl)ethyl acrylate is preventing premature polymerization of the acrylate group during the oxidation reaction. This is typically addressed by carrying out the reaction under mild conditions and in the presence of a polymerization inhibitor. Over-oxidation to the corresponding sulfone, 2-(methylsulfonyl)ethyl acrylate, can also occur, which further increases the polarity of the monomer. While this can be a desired outcome for certain applications, it is often necessary to carefully control the reaction conditions to selectively obtain the sulfoxide. acs.orgnih.gov

The table below summarizes the key aspects of the synthesis of 2-(methylsulfinyl)ethyl acrylate.

Aspect Description
Starting Material This compound
Primary Reagent Hydrogen Peroxide (H₂O₂) or other mild oxidizing agents
Product 2-(Methylsulfinyl)ethyl acrylate
Key Transformation Oxidation of the thioether to a sulfoxide
Change in Properties Increased polarity and hydrophilicity
Reaction Control Stoichiometry of oxidizing agent, temperature, use of inhibitors

Preparation of Tertiary Sulfonium (B1226848) Derivatives

The thioether group of this compound can be alkylated to form tertiary sulfonium salts. These derivatives introduce a permanent positive charge into the monomer structure, transforming it into a cationic monomer. Polymers derived from these sulfonium-containing acrylates have applications as polyelectrolytes, gene delivery vectors, and antibacterial agents.

The synthesis of tertiary sulfonium derivatives of this compound typically involves the reaction of the thioether with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate. The reaction is a nucleophilic substitution where the sulfur atom of the thioether acts as the nucleophile. The choice of the alkylating agent determines the nature of the third organic substituent on the sulfur atom.

For instance, reacting this compound with methyl iodide would yield 2-((dimethylsulfonium)ethyl) acrylate iodide. The resulting sulfonium salt is significantly more water-soluble than the starting thioether monomer. The polymerization of these cationic monomers can be carried out using various techniques, including free radical polymerization, to produce cationic polymers with a range of molecular weights and architectures.

Similar to the oxidation of the thioether, the preparation of tertiary sulfonium derivatives can also be performed as a post-polymerization modification. In this approach, poly(this compound) is first synthesized and then treated with an alkylating agent to convert the thioether side chains into sulfonium groups. This method allows for the control of the degree of cationization along the polymer backbone. Research has demonstrated the synthesis of poly(meth)acrylates with tertiary sulfonium groups by activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) of the thioether-containing monomer, followed by alkylation. arunrshrivats.com

The table below outlines the general preparation of tertiary sulfonium derivatives of this compound.

Aspect Description
Starting Material This compound or Poly(this compound)
Reagent Alkylating agent (e.g., methyl iodide, dimethyl sulfate)
Product 2-((Alkyl)methylsulfonium)ethyl acrylate salt
Key Transformation Alkylation of the thioether to a tertiary sulfonium salt
Change in Properties Introduction of a permanent positive charge, increased water solubility
Application of Polymers Polyelectrolytes, gene delivery, antibacterial materials

Modification of the Acrylate Ester Group for Tunable Properties

The properties of polymers derived from this compound can be finely tuned by modifying the acrylate ester group. The ester linkage and the ethyl spacer between the acrylate and the thioether are key structural elements that influence the physical and chemical characteristics of the resulting polymers, such as their glass transition temperature (Tg), hydrophobicity, and susceptibility to hydrolysis.

One strategy for modification is to alter the length of the alkyl chain of the ester group. For example, replacing the ethyl group with a longer alkyl chain, such as butyl or hexyl, would increase the hydrophobicity of the monomer and lower the Tg of the corresponding polymer. This is due to the increased flexibility and free volume introduced by the longer side chains. Conversely, introducing shorter or more rigid groups could increase the Tg.

Another approach is to incorporate functional groups into the ester side chain. For instance, hydroxyl groups could be introduced to enhance hydrophilicity and provide sites for further chemical reactions. The introduction of stimuli-responsive moieties, such as groups that respond to pH or temperature, can lead to the development of multi-responsive polymers.

The stability of the ester group itself is also a critical factor. Acrylate esters are known to be susceptible to hydrolysis, especially under acidic or basic conditions. This degradation can be either a desirable feature for biodegradable materials or a limitation for applications requiring long-term stability. Research into "flipped ester" designs in other methacrylate (B99206) systems, where the ester linkage is repositioned relative to the polymer backbone, has shown potential for improving hydrolytic stability. nih.gov While not yet reported for this compound specifically, this concept represents a promising avenue for future research to enhance the durability of polymers derived from this monomer.

The table below summarizes potential modifications of the acrylate ester group and their expected effects on polymer properties.

Modification Strategy Example Expected Effect on Polymer Properties
Varying Alkyl Chain Length Replacing ethyl with butyl or methylIncreased hydrophobicity and lower Tg with longer chains; decreased hydrophobicity and higher Tg with shorter chains
Introducing Functional Groups Incorporating hydroxyl or amino groupsEnhanced hydrophilicity, potential for post-polymerization modification
Altering Ester Linkage Position "Flipped ester" designPotentially increased hydrolytic stability

Development of Novel Stimuli-Responsive Thioether Acrylates

A significant area of research involving this compound and its analogues is the development of novel stimuli-responsive polymers. The thioether group is particularly attractive for this purpose as it can be reversibly oxidized and reduced, leading to changes in the polymer's solubility and conformation. This redox-responsiveness is being explored for a variety of applications, including drug delivery, sensing, and smart materials. nih.govresearchgate.net

The most common stimulus used to trigger a response in these polymers is the presence of reactive oxygen species (ROS), such as hydrogen peroxide. In a biological context, certain disease states, like cancer and inflammation, are associated with elevated levels of ROS. This provides an opportunity to design "smart" polymers that can selectively release a therapeutic agent in response to these specific biological cues.

The fundamental principle behind the ROS-responsiveness of thioether-containing polymers is the change in polarity upon oxidation. The relatively hydrophobic thioether is oxidized to the more hydrophilic sulfoxide and subsequently to the even more hydrophilic sulfone. This transition from a hydrophobic to a hydrophilic state can cause a polymer to swell, dissolve, or change its self-assembled morphology. For example, nanoparticles formed from an amphiphilic block copolymer containing a poly(this compound) block can be designed to disassemble and release an encapsulated drug upon exposure to ROS. nih.gov

The table below highlights key features of stimuli-responsive polymers based on this compound.

Feature Description
Stimulus Reactive Oxygen Species (ROS), e.g., hydrogen peroxide
Responsive Moiety Thioether group
Mechanism of Response Oxidation of thioether to hydrophilic sulfoxide and sulfone
Resulting Change Increased hydrophilicity, swelling, dissolution, or disassembly of nanostructures
Potential Applications Targeted drug delivery, biosensors, smart hydrogels

Grafting and Surface Functionalization Techniques

The ability to graft polymers of this compound onto surfaces is crucial for creating functional materials with tailored surface properties. Grafting techniques can be used to impart surfaces with new characteristics, such as stimuli-responsiveness, biocompatibility, or the ability to bind specific molecules. There are two primary approaches to grafting: "grafting to" and "grafting from."

In the "grafting to" method, pre-synthesized chains of poly(this compound) are attached to a surface that has been functionalized with reactive groups. This method allows for the characterization of the polymer before it is attached to the surface, but the grafting density can be limited by the steric hindrance of the polymer chains.

The "grafting from" approach involves immobilizing a polymerization initiator on the surface and then growing the polymer chains directly from the surface. This technique, often referred to as surface-initiated polymerization (SIP), can achieve much higher grafting densities, leading to the formation of dense polymer brushes. Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) are well-suited for this purpose and can provide excellent control over the thickness and composition of the grafted polymer layer.

The thioether groups in the grafted polymer chains can then be used for further functionalization. For example, they can be oxidized to create a hydrophilic and stimuli-responsive surface, or they can be used to coordinate with metal nanoparticles. The ability to modify the surface chemistry after grafting provides a high degree of versatility in the design of functional surfaces.

Applications for surfaces functionalized with poly(this compound) are diverse and include the development of smart coatings that can change their wettability in response to an oxidative environment, biocompatible surfaces that can resist protein fouling, and sensors that can detect the presence of oxidizing agents.

The table below compares the "grafting to" and "grafting from" techniques for the surface functionalization with poly(this compound).

Technique Description Advantages Disadvantages
Grafting To Pre-synthesized polymer chains are attached to a functionalized surface.Well-characterized polymer, simpler surface chemistry.Lower grafting density due to steric hindrance.
Grafting From Polymer chains are grown from initiators immobilized on the surface.High grafting density, precise control over layer thickness.More complex surface initiation chemistry.

Emerging Research Areas and Future Perspectives for 2 Methylthio Ethyl Acrylate

Integration in Advanced Polymeric Systems for Specific Material Applications

The incorporation of 2-(Methylthio)ethyl acrylate (B77674) into polymeric structures offers a pathway to advanced materials with tailored functionalities. The presence of the sulfur atom is key to these properties, providing a site for post-polymerization modification (e.g., oxidation) and enabling stimuli-responsive behavior. These characteristics are being explored for a range of material applications.

One of the most promising areas is the development of stimuli-responsive materials. Polymers containing 2-(methylthio)ethyl methacrylate (B99206), a closely related monomer, have been shown to form nanoparticles that can be disassembled upon exposure to visible light. nih.govresearchgate.net This occurs through the rapid oxidation of the thioether group. nih.gov This light-sensitive behavior opens possibilities for applications such as:

Smart Coatings: Coatings that can change their properties, such as self-healing or controlled release of active agents (e.g., corrosion inhibitors or fragrances), when triggered by light.

Advanced Adhesives: Formulations where adhesion can be controlled or reversed on demand with a light stimulus, useful in manufacturing or temporary bonding applications.

Tunable Optical Materials: Materials where properties like refractive index or opacity can be altered by light-induced chemical changes in the polymer.

Furthermore, the polymerization-induced self-assembly (PISA) of this monomer class allows for the creation of well-defined polymeric nanoparticles with various morphologies (e.g., spheres, worms, vesicles). nih.govresearchgate.netacs.org This level of morphological control is critical for engineering materials with specific mechanical, rheological, or optical properties for use in composites, thickeners, and advanced films.

Table 1: Potential Material Applications for Poly(2-(Methylthio)ethyl Acrylate) Systems
Polymeric SystemKey PropertyPotential Non-Clinical ApplicationUnderlying Mechanism
Stimuli-Responsive NanoparticlesLight-induced disassemblyReversible adhesives, smart coatingsOxidation of the thioether side chain nih.gov
PISA-generated MorphologiesControl over nano-scale structureRheology modifiers, high-performance filmsControlled self-assembly during polymerization nih.govacs.org
Post-Polymerization Modified FilmsTunable hydrophilicity/oleophilicitySwitchable-wetting surfaces, smart textilesOxidation of thioether to sulfoxide (B87167) or sulfone nih.govacs.org
Copolymers with Alkyl AcrylatesEnhanced adhesion and flexibilityPressure-sensitive adhesives, specialty coatingsCombines polarity of thioether with flexibility of alkyl chain gantrade.com

Exploration of Novel Reaction Mechanisms and Catalytic Processes

Advancements in polymerization techniques are enabling greater control over the architecture of polymers derived from this compound. A significant development is the use of photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. nih.govacs.org This method offers several advantages over traditional thermal polymerization:

Mild Reaction Conditions: The process can be conducted at room temperature using visible light (e.g., red or green light), reducing energy consumption. acs.orgnih.gov

Oxygen Tolerance: Research on the methacrylate analogue has shown that the polymerization kinetics are not significantly affected by the presence of air, which simplifies the experimental setup. nih.govresearchgate.net

Temporal Control: The polymerization can be started and stopped by turning the light source on and off, allowing for precise control over the polymer chain growth. mdpi.com

In this process, a photocatalyst, such as 5,10,15,20-tetraphenylporphine zinc (ZnTPP), absorbs visible light and initiates the RAFT polymerization process, leading to well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.govacs.org

Research is also ongoing into more efficient catalytic processes for the synthesis of the monomer itself. While general acrylate synthesis often relies on acid-catalyzed esterification of acrylic acid, newer methods are being explored for producing various acrylates under milder conditions. researchgate.netmaastrichtuniversity.nl For instance, selenium-modified microgel catalysts have been used for the oxidative alkoxylation of acrolein to produce methyl, ethyl, and butyl acrylates with high yield and selectivity. maastrichtuniversity.nlrsc.org Adapting such advanced catalytic systems could provide more efficient and sustainable routes to this compound.

Development of Sustainable and Circular Economy Approaches in Synthesis and Polymerization

The drive towards a circular economy in the chemical industry is creating new research avenues for the synthesis and end-of-life management of specialty polymers. mdpi.comnih.gov For this compound, this involves two main areas: sustainable synthesis of the monomer and designing the resulting polymer for recyclability.

Sustainable Synthesis: Current acrylate production is heavily reliant on petrochemical feedstocks. rsc.org A key future direction is the development of bio-based synthetic routes. For example, major chemical companies are already producing ethyl acrylate from sustainably sourced bioethanol, significantly reducing the product's carbon footprint. specialchem.com Similar strategies could be developed for the 2-(methylthio)ethanol (B31312) precursor required for this compound, potentially deriving it from bio-based sources of ethylene (B1197577) and methanethiol (B179389).

Circular Polymer Design: The thioether linkage in poly(this compound) presents an opportunity for chemical recycling. Sulfur-containing polymers are an active area of research for chemical recyclability, where the polymer can be broken down into its constituent monomers or other valuable chemicals. chemistryviews.orgrsc.org Research into the chemical recycling of other sulfur-containing plastics demonstrates that linkages within the polymer can act as "breaking points" to facilitate monomer recovery. chemistryviews.org Future research could focus on developing depolymerization processes for poly(this compound) that are triggered by specific chemical reagents or catalysts, allowing the monomer to be recovered and reused. Another approach involves utilizing waste sulfur, a massive byproduct of the petroleum industry, as a feedstock in polymerization processes like inverse vulcanization to create novel, recyclable sulfur-rich polymers. azom.comhighways.todayemerald.com

Interdisciplinary Research Opportunities in Materials Science and Engineering

The unique properties of this compound create significant opportunities for collaboration between polymer chemists, materials scientists, and engineers. The stimuli-responsive nature of its polymers is a prime example, bridging fundamental chemical synthesis with applied materials engineering.

Interdisciplinary research could explore:

Smart Surfaces: Engineers could leverage the light- and oxidation-responsive properties of poly(this compound) to design surfaces with dynamically tunable properties, such as wettability, adhesion, or optical characteristics.

Advanced Composites: The inclusion of these functional polymers as matrices or additives in composite materials could lead to materials with built-in sensing or self-healing capabilities.

Photolithography and 3D Printing: The spatiotemporal control offered by PET-RAFT polymerization is highly relevant to advanced manufacturing techniques. mdpi.com This allows for the fabrication of complex, three-dimensional microstructures with functional, responsive domains.

The ability to precisely oxidize the thioether side chain to a sulfoxide or a sulfone provides a chemical tool to permanently alter the material's properties post-fabrication. nih.govacs.org This allows materials engineers to fine-tune a material's performance for a specific application after it has been processed into its final form.

Untapped Potential in Specialty Chemical Synthesis

Beyond its role as a monomer, this compound holds potential as a versatile intermediate in specialty chemical synthesis. The molecule contains multiple reactive sites: the acrylate double bond, the ester group, and the thioether sulfur atom.

This multi-functionality allows it to be used as a building block for a variety of non-polymeric target molecules. For example:

Transesterification Reactions: Like other acrylates, it can undergo transesterification with higher alcohols to produce a range of specialty 2-(methylthio)ethyl esters. wikipedia.org

Michael Additions: The acrylate group is susceptible to Michael addition reactions, allowing for the covalent attachment of various nucleophiles to create complex organic molecules.

Oxidation Chemistry: The thioether can be selectively oxidized to the corresponding sulfoxide and sulfone. acs.org These functional groups are important in various areas of chemistry, and using this compound as a starting material provides a convenient route to molecules containing both a sulfur-oxygen group and an acrylate or propionate (B1217596) moiety.

This potential makes it a valuable precursor for creating libraries of novel sulfur-containing compounds for screening in applications such as performance additives, agricultural chemicals, or as components in organic electronics, where thiophene-based materials are already of interest. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(Methylthio)ethyl acrylate (MTEA), and how do reaction conditions influence yield and purity?

MTEA is synthesized via a two-step process:

  • Step 1 : Condensation of acetyl acetone with 2-methylthioethanol using EDC (carbodiimide) and DMAP (catalyst) to form MTEA .
  • Step 2 : Oxidation of MTEA with H₂O₂ to produce 2-(Methylsulfinyl)ethyl acrylate (MSEA), a derivative with potential biomedical applications . Methodological considerations :
  • Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and reaction time.
  • Purity can be enhanced by vacuum distillation or column chromatography, with yields typically reported at 60-85% depending on solvent polarity and catalyst efficiency .

Q. How should MTEA be characterized to confirm structural integrity and monitor degradation?

  • Nuclear Magnetic Resonance (NMR) : Key peaks include δ 6.4–5.8 ppm (acrylate protons), δ 3.7–3.5 ppm (methylthioethyl CH₂ groups), and δ 2.1 ppm (S–CH₃ protons) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm acrylate C=O stretch at ~1720 cm⁻¹ and C–S bond absorption near 650 cm⁻¹ .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect impurities such as unreacted 2-methylthioethanol or oxidation by-products (e.g., sulfoxides) .

Q. What are the critical safety protocols for handling MTEA in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and flame-resistant lab coats to prevent skin/eye exposure .
  • Engineering Controls : Operate in fume hoods with local exhaust ventilation to minimize inhalation risks .
  • Storage : Stabilize with inhibitors (e.g., 4-methoxyphenol) to prevent unintended polymerization, and store in airtight containers under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can MTEA copolymerization kinetics be optimized for tailored polymer properties?

  • Monomer Ratios : MTEA copolymerizes with acrylates (e.g., methyl methacrylate) or styrene derivatives via free-radical polymerization. Adjust feed ratios (e.g., 1:3 MTEA:MMA) to modulate glass transition temperature (Tg) and hydrophobicity .
  • Initiator Selection : Use AIBN or benzoyl peroxide at 60–80°C for controlled molecular weight distribution. Monitor conversion via gravimetric analysis or in situ FTIR .
  • Post-Functionalization : Thioether groups in MTEA enable post-polymerization modifications (e.g., oxidation to sulfones for enhanced thermal stability) .

Q. What analytical strategies resolve contradictions in MTEA toxicity data across studies?

  • In Vitro Assays : Compare cytotoxicity (e.g., IC₅₀ values) using standardized cell lines (e.g., HEK-293) under varying exposure durations (24–72 hr) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., acrylate esters or thiol-containing metabolites) that may contribute to discrepancies in toxicity reports .
  • Statistical Validation : Apply ANOVA or t-tests to assess inter-study variability in LD₅₀ values, accounting for differences in experimental models (e.g., rodent vs. zebrafish) .

Q. How does MTEA stability vary under environmental stressors (pH, UV, temperature)?

  • pH-Dependent Hydrolysis : Under acidic conditions (pH < 4), MTEA undergoes ester hydrolysis to acrylic acid and 2-methylthioethanol. Neutral/basic conditions favor thioether oxidation .
  • UV Degradation : Accelerated aging studies (ASTM G154) show MTEA forms cross-linked oligomers under UV light, detectable via gel permeation chromatography (GPC) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals exothermic decomposition peaks at ~180°C, necessitating stabilizers for high-temperature applications .

Methodological Guidance

Q. What techniques quantify MTEA in complex matrices (e.g., biological fluids or polymer blends)?

  • Solid-Phase Microextraction (SPME) : Coupled with GC-MS, this method achieves detection limits of 0.1 ppm in aqueous samples .
  • Size-Exclusion Chromatography (SEC) : Separate MTEA-containing copolymers from unreacted monomers using THF as the mobile phase and refractive index detection .

Q. How can computational modeling predict MTEA reactivity in novel polymer systems?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S and ester groups to predict sites of radical attack .
  • Molecular Dynamics (MD) : Simulate copolymer chain conformations to correlate monomer sequence with mechanical properties (e.g., elasticity) .

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